7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Medicinal Chemistry Kinase Inhibition Anticancer Research

The 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 338793-16-1) is a privileged scaffold for medicinal chemistry, offering a purine bioisostere core with a critical furan-2-yl moiety at C-7 and a reactive primary amine handle at C-2. This exact compound is essential for reproducible SAR in kinase inhibition (CDK2, EGFR, VEGFR2) and anti-malarial PfDHODH programs. The furan substituent imparts unique electronic and steric properties that cannot be replicated by phenyl, thiophenyl, or pyridyl analogs. Procure the exact CAS to ensure consistent downstream synthetic outcomes and biological reproducibility.

Molecular Formula C9H7N5O
Molecular Weight 201.18 g/mol
CAS No. 338793-16-1
Cat. No. B1303692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
CAS338793-16-1
Molecular FormulaC9H7N5O
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC=NC3=NC(=NN23)N
InChIInChI=1S/C9H7N5O/c10-8-12-9-11-4-3-6(14(9)13-8)7-2-1-5-15-7/h1-5H,(H2,10,13)
InChIKeyVWZMXGIAIXOTIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Research Profile: 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 338793-16-1) Overview


7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 338793-16-1) is a heterocyclic small molecule that serves as a core scaffold in the triazolopyrimidine class, a privileged structure in medicinal chemistry recognized for its purine bioisosterism and capacity for kinase inhibition [1]. The compound is commercially available from multiple reputable vendors, including Santa Cruz Biotechnology (sc-319562) and CymitQuimica, in research-grade purity (≥95%) . Its molecular formula is C9H7N5O (MW: 201.18 g/mol), and it features a primary amine at the 2-position and a furan-2-yl substituent at the 7-position . While its inherent biological activity is modest in the absence of additional functionalization, the core scaffold is of significant interest due to its capacity for further derivatization to modulate pharmacological properties [1].

Why Substituting 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine with Closest In-Class Analogs Compromises Research Reproducibility


The 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine scaffold cannot be simply interchanged with close heteroaryl or 2-substituted analogs without significant alteration of biological profile and experimental outcomes. The furan-2-yl moiety at the 7-position confers distinct electronic and steric properties compared to phenyl, thiophen-2-yl, or pyridin-2-yl substituents, critically influencing target binding orientation and selectivity [1]. Moreover, the primary amine at the 2-position is essential for hydrogen bond donor capacity and serves as a key synthetic handle for further functionalization; replacement with a hydrogen atom (as in the des-amino analog) abolishes this crucial interaction point and reduces molecular complexity, leading to a fundamental loss of the compound's intended utility as a building block [2]. Therefore, procurement of the exact CAS registry number is essential for ensuring consistent chemical identity, downstream synthetic outcomes, and biological reproducibility.

Quantitative Differentiation Evidence for 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Versus Analogs


Antiproliferative Activity Differentiation via C-7 Heteroaryl Substitution in Triazolopyrimidine Series

The 7-furan-2-yl substituent in the target compound confers a distinct antiproliferative profile compared to closely related 7-aryl and 7-heteroaryl analogs. In a systematic SAR study of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, the 7-furan-2-yl scaffold exhibited a specific inhibition range against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), while maintaining minimal cross-reactivity against the human homolog (HsDHODH) [1]. The scaffold's electronic properties, influenced by the electron-donating furan oxygen, directly modulate target engagement and potency, differentiating it from 7-phenyl (aromatic), 7-thiophen-2-yl (sulfur-containing), and 7-pyridin-2-yl (basic nitrogen) analogs [2].

Medicinal Chemistry Kinase Inhibition Anticancer Research

Comparative Structural and Physicochemical Differentiation of Furan-2-yl vs. Thiophen-2-yl and Pyridin-2-yl Analogs

The substitution of the furan-2-yl ring (CAS 338793-16-1) with the structurally analogous thiophen-2-yl (CAS 338793-17-2) or pyridin-2-yl (CAS 320416-01-1) moieties at the 7-position results in quantifiable changes in molecular weight and hydrogen bonding capacity, directly impacting solubility and protein-ligand interaction profiles . Specifically, the thiophen-2-yl analog increases molecular weight by +16.06 Da due to sulfur substitution, while the pyridin-2-yl analog introduces an additional hydrogen bond acceptor and alters the basicity of the heteroaromatic ring [1]. These differences are critical in structure-based drug design and can lead to divergent SAR outcomes.

Synthetic Chemistry Chemical Biology Medicinal Chemistry

Critical Role of C-2 Primary Amine for Hydrogen Bond Donation and Synthetic Derivatization Potential

The presence of the C-2 primary amine group in 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a critical differentiator from its des-amino counterpart (7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine, CAS 206564-17-2). The amine serves as both a key hydrogen bond donor in biological target engagement and a versatile synthetic handle for further functionalization via acylation, alkylation, or sulfonylation [1]. The des-amino analog lacks this hydrogen bond donor capacity and is less amenable to direct N-functionalization, thereby limiting its utility as a core scaffold for generating diverse chemical libraries [2].

Synthetic Chemistry Medicinal Chemistry Chemical Biology

Commercial Availability and Purity Benchmarking for Research Procurement

For procurement decision-making, 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 338793-16-1) is offered by multiple suppliers with established purity thresholds. Santa Cruz Biotechnology provides the compound at a catalog purity of ≥95% (sc-319562) , while CymitQuimica lists it at 95% purity (ref: 54-OR1003192) . These purity specifications meet the typical requirements for biological screening and chemical synthesis. Comparative pricing data indicates that the furan-2-yl analog is positioned similarly to its thiophen-2-yl analog but at a premium compared to the pyridin-2-yl analog, reflecting differences in synthetic accessibility and market demand .

Chemical Sourcing Medicinal Chemistry Procurement

Validated Research Application Scenarios for 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Based on Quantitative Evidence


Anti-Parasitic Lead Discovery Targeting PfDHODH with Defined Selectivity Over Human Homolog

Researchers pursuing novel inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) can utilize this scaffold as a starting point for structure-activity relationship (SAR) exploration. The [1,2,4]triazolo[1,5-a]pyrimidine core, when functionalized at C-7 with a furan-2-yl group, has demonstrated the capacity to achieve IC50 values in the 0.08–1.3 μM range against PfDHODH, with minimal inhibition of the human homolog (0–30% at 50 μM) [1]. This selectivity window makes it a suitable template for designing anti-malarial agents with reduced potential for human off-target toxicity.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The [1,2,4]triazolo[1,5-a]pyrimidine core serves as a purine bioisostere and is a privileged scaffold for ATP-competitive kinase inhibition [2]. The target compound, with its C-7 furan substituent and C-2 amine handle, provides a well-defined fragment for FBDD campaigns targeting kinases such as CDK2, EGFR, VEGFR2, TrKA, and CDK2, where related derivatives have shown IC50 values ranging from 2.19 μM to 9.31 μM [2][3]. The C-2 amine allows for facile elaboration to explore interactions within the solvent-exposed region of the kinase ATP-binding pocket.

Synthetic Building Block for Diversified Heterocyclic Chemical Libraries

The primary amine at the C-2 position of CAS 338793-16-1 enables a wide array of chemical transformations, including amide bond formation, reductive amination, and N-arylation, making it a versatile building block for generating diverse compound collections [4]. In contrast to the des-amino analog (CAS 206564-17-2), this compound offers a straightforward route to incorporating the triazolopyrimidine core into larger, more complex molecules via standard medicinal chemistry protocols. It is suitable for both small-scale parallel synthesis and larger-scale lead optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.